L-valyl L-valine methyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

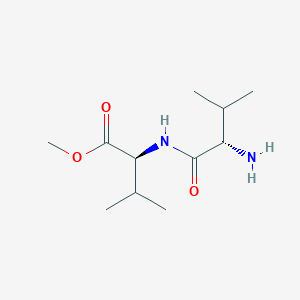

L-valyl L-valine methyl ester is a useful research compound. Its molecular formula is C11H22N2O3 and its molecular weight is 230.30 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

L-valyl L-valine methyl ester, a dipeptide derivative, has garnered attention in various scientific fields due to its unique properties and potential applications. This article delves into the diverse applications of this compound, supported by comprehensive data and case studies.

Chemical Properties and Structure

This compound has the molecular formula C11H22N2O3 and is characterized by its dipeptide structure, which influences its biological activity and interactions. The compound is typically synthesized through esterification reactions involving L-valine and L-valyl groups, contributing to its utility in medicinal chemistry and biochemistry.

Medicinal Chemistry

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural characteristics make it a valuable component in drug design, particularly in developing peptide-based therapeutics.

- Case Study : Research has demonstrated that modifications of the L-valyl L-valine structure can enhance the efficacy of certain drugs, particularly those targeting metabolic disorders. For instance, derivatives of this compound have been explored for their potential to improve bioavailability and reduce side effects in therapeutic applications .

Biochemical Studies

This compound is frequently utilized in biochemical research to study protein folding and stability. Its ability to form specific secondary structures, such as β-sheets, makes it a model compound for understanding peptide interactions.

- Research Findings : A study highlighted the self-assembly of peptides like this compound into nanostructures, which can be applied in nanobiotechnology for drug delivery systems . The formation of β-sheet structures has been linked to enhanced stability and functionality in biological systems.

Peptide Synthesis

This compound is often employed as a building block in peptide synthesis due to its favorable reactivity. It enables the formation of complex peptide chains through standard coupling reactions.

- Synthesis Techniques : Various coupling methods have been optimized for using this compound, including mixed anhydride techniques that facilitate high-yield synthesis while minimizing racemization . This aspect is crucial for producing enantiomerically pure peptides for pharmaceutical applications.

Structural Biology

The compound's role in structural biology is significant, particularly in studying protein-ligand interactions. Its incorporation into peptide sequences allows researchers to probe conformational changes and binding affinities.

- Experimental Insights : Studies utilizing nuclear magnetic resonance (NMR) spectroscopy have shown that variations in the dipeptide structure can lead to distinct conformational states, impacting biological activity . This information is vital for designing more effective therapeutic agents.

Agricultural Applications

Emerging research indicates potential applications of this compound in agriculture, particularly as a plant growth regulator or bio-stimulant.

- Preliminary Findings : Initial studies suggest that amino acid derivatives can enhance nutrient uptake and stress resistance in plants, although further research is needed to establish practical applications .

Summary Table of Applications

Analyse Chemischer Reaktionen

Reaction Scheme:

L Valine+SOCl2+CH3OH→L Valine Methyl Ester Hydrochloride+SO2+HCl

Key Parameters:

| Parameter | Value |

|---|---|

| Temperature (step 1) | −8°C to −10°C (SOCl₂ addition) |

| Temperature (step 2) | 60–70°C (reflux) |

| Molar Ratio (L-Val:SOCl₂:MeOH) | 1.0 : 1–1.5 : 20–21 |

| Reaction Time | 7–9 hours |

| Yield | 60–65% |

Process:

-

Esterification : Thionyl chloride reacts with methanol to generate HCl, facilitating protonation of L-valine’s carboxyl group.

-

Nucleophilic Attack : Methanol acts as a nucleophile, forming the methyl ester.

-

Workup : Excess reagents are removed via vacuum distillation, and the product is recrystallized with methanol-diethyl ether .

Peptide Bond Formation

L-valine methyl ester hydrochloride serves as a precursor for dipeptides like L-valyl L-valine methyl ester. A study demonstrates its use in coupling reactions :

Reaction Scheme:

N Benzyloxycarbonyl D valine+L Valine Methyl EsterTHF TEAN Benzyloxycarbonyl D valyl L valine Methyl Ester

Conditions:

-

Solvent : Tetrahydrofuran (THF)

-

Base : Triethylamine (TEA)

-

Time : 20 hours at room temperature

Key Observations:

-

Deprotection : Subsequent treatment with HBr/acetic acid removes the benzyloxycarbonyl (Cbz) group, yielding D-valyl-L-valine methyl ester hydrobromide .

-

Stability : The methyl ester remains intact during peptide coupling but hydrolyzes under strong acidic/basic conditions.

Hydrolysis of the Methyl Ester

The ester group can undergo hydrolysis to form L-valyl L-valine:

Reaction Conditions:

| Condition | Reagents | Outcome |

|---|---|---|

| Acidic Hydrolysis | HCl (concentrated) | Slow hydrolysis, side reactions |

| Basic Hydrolysis | NaOH (aqueous) | Rapid saponification to carboxylate |

Thin-Layer Chromatography (TLC):

| Mobile Phase (CHCl₃:MeOH:AcOH) | Rf Value |

|---|---|

| 5:3:1 | 0.65 |

Spectroscopic Data:

-

IR :

-

NMR :

Biological Interactions

L-valine methyl ester derivatives are recognized by intestinal peptide transporters (PEPT1/PEPT2), enhancing oral bioavailability. Competitive inhibition studies suggest high affinity for these transporters .

Eigenschaften

Molekularformel |

C11H22N2O3 |

|---|---|

Molekulargewicht |

230.30 g/mol |

IUPAC-Name |

methyl (2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoate |

InChI |

InChI=1S/C11H22N2O3/c1-6(2)8(12)10(14)13-9(7(3)4)11(15)16-5/h6-9H,12H2,1-5H3,(H,13,14)/t8-,9-/m0/s1 |

InChI-Schlüssel |

CSDAFRYXLWXWCD-IUCAKERBSA-N |

Isomerische SMILES |

CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)OC)N |

Kanonische SMILES |

CC(C)C(C(=O)NC(C(C)C)C(=O)OC)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.